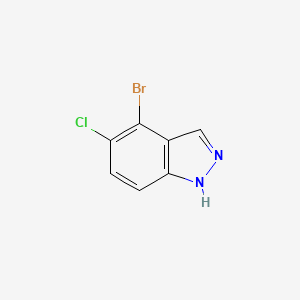

4-Bromo-5-chloro-1H-indazole

Vue d'ensemble

Description

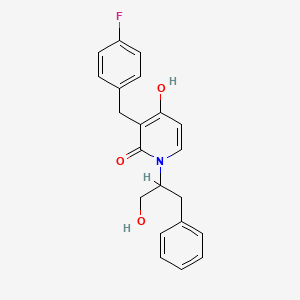

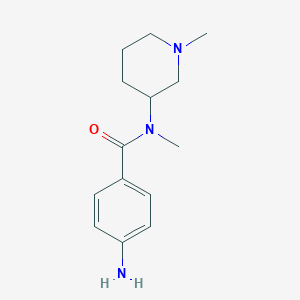

4-Bromo-5-chloro-1H-indazole is a chemical compound with the CAS Number: 1056264-74-4 . It has a molecular weight of 231.48 and its IUPAC name is 4-bromo-5-chloro-1H-indazole . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of 1H-indazole involves a cyclization step . A previous mechanism for this step was found to be nonfeasible, and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclizations .

Molecular Structure Analysis

The molecular structure of 4-Bromo-5-chloro-1H-indazole is represented by the linear formula C7H4BrClN2 . The InChI code for this compound is 1S/C7H4BrClN2/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H, (H,10,11) .

Physical And Chemical Properties Analysis

4-Bromo-5-chloro-1H-indazole is a solid substance at room temperature . It has a molecular weight of 231.48 . It should be stored in a dry room at normal temperature .

Applications De Recherche Scientifique

Drug Discovery

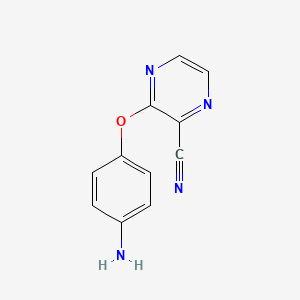

4-Bromo-5-chloro-1H-indazole is a valuable scaffold in medicinal chemistry. Its core structure is found in many pharmacologically active compounds. Researchers utilize this compound to synthesize novel drugs that can interact with various biological targets. For instance, derivatives of this compound have been studied for their potential as kinase inhibitors, which are crucial in cancer therapy .

Organic Synthesis

This compound serves as an intermediate in organic synthesis. Its halogenated indazole ring can undergo various chemical reactions, allowing for the construction of complex molecules. This is particularly useful in synthesizing compounds with potential therapeutic properties .

Material Science

Due to its stable heterocyclic framework, 4-Bromo-5-chloro-1H-indazole can be used in material science. It can be incorporated into polymers or other materials to impart specific electronic or photophysical properties, which are essential in developing new materials for electronics and photonics.

Biological Studies

The indazole moiety is a common feature in molecules that exhibit biological activity. As such, 4-Bromo-5-chloro-1H-indazole can be used to create probes or agents for biological studies, helping to understand cellular processes and disease mechanisms .

Agricultural Chemistry

In the field of agricultural chemistry, 4-Bromo-5-chloro-1H-indazole can be used to develop new pesticides or herbicides. Its structural versatility allows for the creation of compounds that can target specific pests or weeds without harming crops or the environment .

Analytical Chemistry

As a standard or reference compound, 4-Bromo-5-chloro-1H-indazole is used in analytical chemistry to calibrate instruments or validate methods. Its well-defined structure and properties make it an ideal candidate for such applications .

Chemical Education

In academic settings, this compound is used to teach advanced organic chemistry concepts. It provides a practical example of heterocyclic chemistry and the reactivity of halogenated compounds .

Environmental Studies

Researchers may use 4-Bromo-5-chloro-1H-indazole to study environmental processes, such as the fate of halogenated compounds in nature. Understanding its degradation and interaction with other environmental factors is key to assessing its impact on ecosystems .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Orientations Futures

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . The medicinal properties of indazole, including 4-Bromo-5-chloro-1H-indazole, need to be explored further for the treatment of various pathological conditions .

Mécanisme D'action

Target of Action

4-Bromo-5-chloro-1H-indazole is a heterocyclic compound that has been found to interact with several targets. The primary targets of this compound are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .

Mode of Action

The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction leads to changes in the function of these kinases, which can affect various cellular processes. For instance, the inhibition of CHK1 and CHK2 kinases can disrupt cell cycle progression, potentially leading to cell death .

Biochemical Pathways

The biochemical pathways affected by 4-Bromo-5-chloro-1H-indazole are primarily those involving CHK1, CHK2, and SGK . These pathways are crucial for cell cycle regulation and volume regulation . By inhibiting these kinases, the compound can disrupt these pathways, leading to various downstream effects such as cell cycle arrest or changes in cell volume .

Pharmacokinetics

Like other heterocyclic compounds, its bioavailability is likely influenced by factors such as its lipophilicity and water solubility .

Result of Action

The molecular and cellular effects of 4-Bromo-5-chloro-1H-indazole’s action are largely dependent on its interaction with its targets. For example, the inhibition of CHK1 and CHK2 kinases can lead to cell cycle arrest, which can result in cell death . Similarly, the modulation of SGK activity can lead to changes in cell volume .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-5-chloro-1H-indazole. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH . Additionally, the compound’s action can be influenced by the presence of other substances in its environment, such as other drugs or biological molecules .

Propriétés

IUPAC Name |

4-bromo-5-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWQXAIHQCZDAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

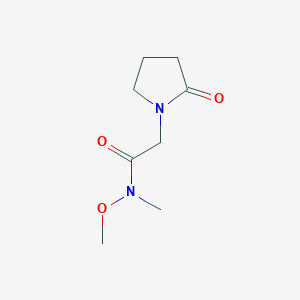

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol](/img/structure/B1525975.png)

![1-[(1-Amino-2-methylpropan-2-yl)sulfanyl]-4-bromobenzene](/img/structure/B1525978.png)

![2-(pyrrolidin-2-yl)-4-[2-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride](/img/structure/B1525984.png)

![[3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine](/img/structure/B1525986.png)

![5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B1525990.png)

amine](/img/structure/B1525994.png)